molecular formula C9H11FO2 B8358770 (1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

(1R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Katalognummer: B8358770
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: VLBOHPCLXJIASU-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-fluoro-2-methoxyacetophenone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxyacetophenone.

    Reduction: Formation of 5-fluoro-2-methoxyethylbenzene.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-methoxyacetophenone: A precursor in the synthesis of ®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol.

    5-Fluoro-2-methoxyethylbenzene: A reduced form of the compound.

    3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.

Uniqueness

®-1-(5-Fluoro-2-methoxy-phenyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.

Eigenschaften

Molekularformel

C9H11FO2

Molekulargewicht

170.18 g/mol

IUPAC-Name

(1R)-1-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1

InChI-Schlüssel

VLBOHPCLXJIASU-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC(=C1)F)OC)O

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.